molecular formula C11H14N2O B14930593 N-(pyridin-2-ylmethyl)cyclobutanecarboxamide CAS No. 111711-24-1

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide

Cat. No.: B14930593
CAS No.: 111711-24-1
M. Wt: 190.24 g/mol
InChI Key: RRHCXLDZGPXRRD-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)cyclobutanecarboxamide typically involves the reaction of 2-aminopyridine with cyclobutanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound has a furan ring instead of a cyclobutane ring.

    N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: This compound features a thiophene ring in place of the cyclobutane ring.

Uniqueness

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

111711-24-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)cyclobutanecarboxamide

InChI

InChI=1S/C11H14N2O/c14-11(9-4-3-5-9)13-8-10-6-1-2-7-12-10/h1-2,6-7,9H,3-5,8H2,(H,13,14)

InChI Key

RRHCXLDZGPXRRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

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